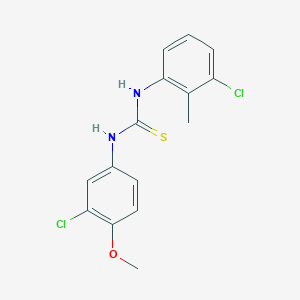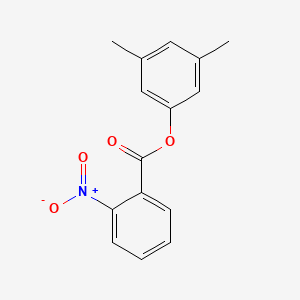
5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide, also known as PNU-120596, is a chemical compound that has been extensively studied for its potential use in treating various diseases. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of various cellular processes. 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has also been shown to inhibit the activity of the signaling pathway known as the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and protection against oxidative stress. 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has also been shown to modulate the activity of various neurotransmitters, including dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide in lab experiments is its wide range of biochemical and physiological effects, which make it a versatile tool for studying various cellular processes. However, one limitation of using 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide is its relatively low potency, which may limit its effectiveness in certain experiments.
Orientations Futures
There are many potential future directions for research on 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide. One area of interest is the development of more potent analogs of 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide that may be more effective in treating various diseases. Another area of interest is the study of the long-term effects of 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide on various cellular processes, as well as its potential use in combination with other drugs for the treatment of complex diseases. Additionally, further research is needed to fully understand the mechanism of action of 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with furfurylamine to form an imine intermediate. This intermediate is then reacted with isoxazole-5-carboxylic acid to form the final product, 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide.
Applications De Recherche Scientifique
5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been extensively studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to inhibit the growth of tumor cells and induce apoptosis. In Alzheimer's disease research, 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to inhibit the production of beta-amyloid, a protein that is believed to play a key role in the development of the disease. In Parkinson's disease research, 5-(3,4-dimethoxyphenyl)-N-(2-furylmethyl)-3-isoxazolecarboxamide has been shown to protect dopaminergic neurons from oxidative stress.
Propriétés
IUPAC Name |
5-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-21-14-6-5-11(8-16(14)22-2)15-9-13(19-24-15)17(20)18-10-12-4-3-7-23-12/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFWHBQXIJPVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethoxyphenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluorophenyl)-4-{3-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5853642.png)


![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)


![1-(2-fluorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5853697.png)
![2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5853698.png)

![N-(4-ethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5853712.png)
![4-[(3-formylphenoxy)methyl]benzoic acid](/img/structure/B5853716.png)

![N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5853726.png)
![4-({3-methyl-4-[(phenylacetyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5853745.png)